molecular formula C22H26ClFN4O4S B2609968 N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1189655-84-2

N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2609968
CAS RN: 1189655-84-2
M. Wt: 496.98
InChI Key: BPGGYYJACPTWGE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26ClFN4O4S and its molecular weight is 496.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide have been explored in various studies. For instance, research on the synthesis and electrochemistry of pyridinecarboxamide cobalt(III) complexes, including the effects of bridge substituents on redox properties, provides insights into the structural and electrochemical behavior of similar compounds (Meghdadi et al., 2008). Additionally, studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrate the potential pharmaceutical applications of such compounds (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds structurally related to N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide have been extensively studied. Research on phosphorus–nitrogen compounds, including syntheses and structural characterizations, biological activities of mono and bis(4-fluorobenzyl)spirocyclotetraphosphazenes, highlights the potential of these compounds in treating infections and diseases caused by bacteria and fungi (Elmas, 2017).

Antitumor and Anticancer Properties

Several studies have investigated the antitumor and anticancer properties of compounds similar to N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide. For example, research on thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcases the promising anticancer activity of these compounds, highlighting their potential in developing new treatments for tuberculosis and possibly other cancers (Jeankumar et al., 2013).

Synthesis and Biological Activity of Pyrimidine Derivatives

The synthesis and evaluation of pyrimidine derivatives linked with morpholinophenyl groups for their larvicidal activity against third instar larvae provide insights into the biological activity of compounds structurally related to N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide. These studies suggest the potential use of such compounds in controlling pest populations and studying their mechanism of action (Gorle et al., 2016).

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O4S/c23-19-14-18(24)4-3-17(19)15-26-22(29)16-5-8-27(9-6-16)21-20(2-1-7-25-21)33(30,31)28-10-12-32-13-11-28/h1-4,7,14,16H,5-6,8-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGGYYJACPTWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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